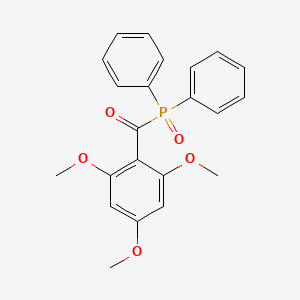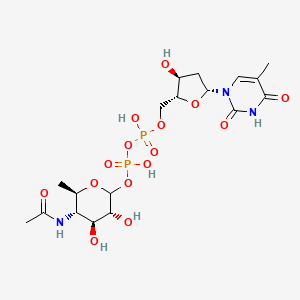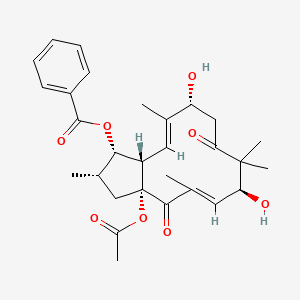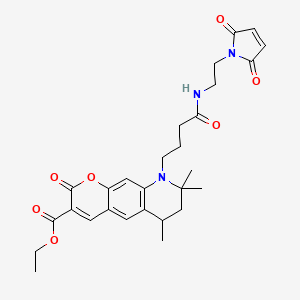
ATTO 425 maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATTO 425-4 is an ethyl ester, a member of maleimides and an organic heterotricyclic compound. It derives from an ATTO 425-2.
Aplicaciones Científicas De Investigación
Stereospecific Photocycloaddition Reactions
Atropisomeric maleimides, including derivatives like ATTO 425 maleimide, have been synthesized for stereospecific [2 + 2] photocycloaddition reactions. These reactions are efficient under both UV and visible light irradiation, leading to high selectivity and efficiency in creating regioisomeric photoproducts. This application highlights the role of ATTO 425 maleimide in advancing photocatalysis and photochemical reactions with high enantio- and diastereoselectivity, beneficial in synthesizing complex molecular structures (Kumarasamy et al., 2014).
Bioconjugation and Drug Delivery Systems
Maleimide-based labeling strategies, including ATTO 425 maleimide, are essential in bioconjugation, where they facilitate the site-selective modification of proteins. This chemical partnership has led to the development of immunotoxins and antibody-drug conjugates used in cancer therapies. The review by Renault et al. (2018) emphasizes the versatility of maleimides in bioconjugation, highlighting their use in creating fluorogenic probes for detecting thiol analytes and their application in drug delivery systems (Renault et al., 2018).
High-Performance Polymer Synthesis
Maleimides, including ATTO 425 derivatives, are recognized for their role in synthesizing high-performance polymers. They are used in creating thermosets with high temperature stability, self-healing systems, and click chemistry reactions. Dolci et al. (2016) discuss the synthesis routes of maleimides and their incorporation into polymers, showcasing the material's advancements and industrial applications (Dolci et al., 2016).
Advanced Drug Delivery
Li and Takeoka (2013) explored the modification of liposomes with maleimide, including ATTO 425 maleimide, to develop advanced drug delivery systems. Their work demonstrates how maleimide modification significantly improves drug delivery efficiency in vitro and in vivo, without increasing cytotoxicity. This highlights ATTO 425 maleimide's potential in creating targeted drug delivery mechanisms that are more efficient and specific (Li & Takeoka, 2013).
Protein Modification and Bioconjugation
Maleimide, including ATTO 425, is widely used for the selective chemical modification of cysteine residues in proteins, a process crucial for developing therapeutic proteins and antibody-drug conjugates. Smith et al. (2010) introduced a new class of bromomaleimides for reversible cysteine modification, expanding the toolkit available for protein modification. This work underscores the potential of ATTO 425 maleimide in bioconjugation applications, offering new avenues for drug development and protein engineering (Smith et al., 2010).
Propiedades
Nombre del producto |
ATTO 425 maleimide |
|---|---|
Fórmula molecular |
C28H33N3O7 |
Peso molecular |
523.6 g/mol |
Nombre IUPAC |
ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate |
InChI |
InChI=1S/C28H33N3O7/c1-5-37-26(35)20-14-18-13-19-17(2)16-28(3,4)31(21(19)15-22(18)38-27(20)36)11-6-7-23(32)29-10-12-30-24(33)8-9-25(30)34/h8-9,13-15,17H,5-7,10-12,16H2,1-4H3,(H,29,32) |
Clave InChI |
CUWXBTJMNRLPKT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)NCCN4C(=O)C=CC4=O |
SMILES canónico |
CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)NCCN4C(=O)C=CC4=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



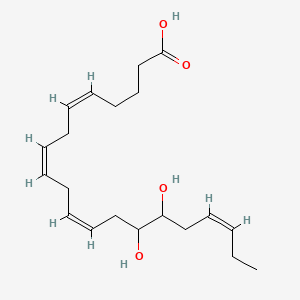

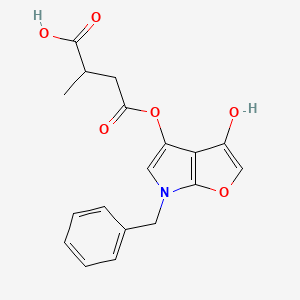

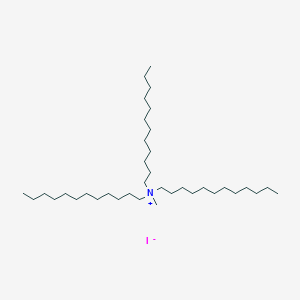
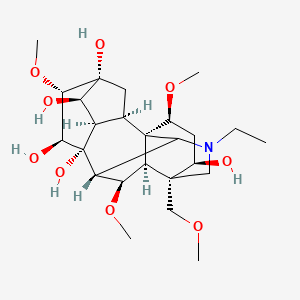

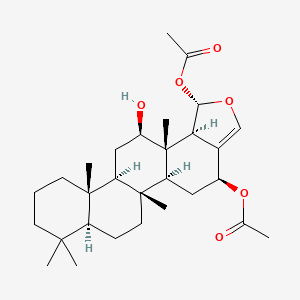
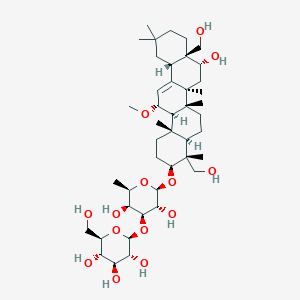
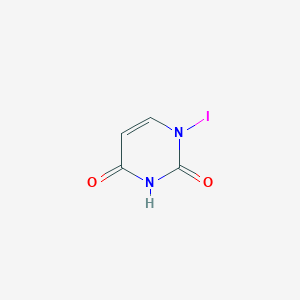
![6-Benzyl-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B1258812.png)
